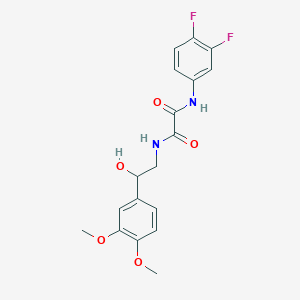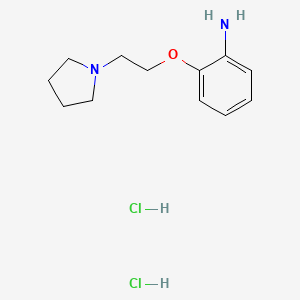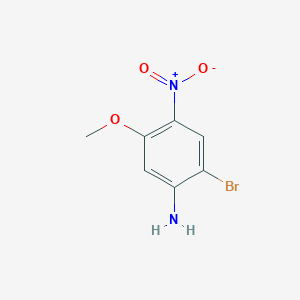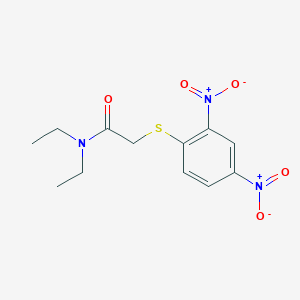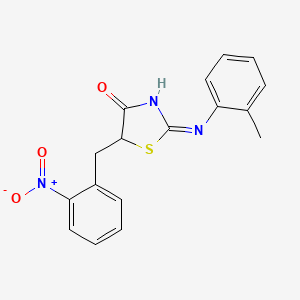
1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research into compounds structurally related to 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea has primarily focused on their synthesis and structural characterization. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including materials science, pharmaceuticals, and catalysis.
Synthesis Techniques : The synthesis of related compounds involves complex chemical reactions aimed at attaching various functional groups to the naphthalene and thiazole units. Techniques include cyclization reactions, Claisen-Schmidt condensation, and reactions with hydrazonoyl halides, demonstrating the versatility of these compounds in chemical synthesis (Pazhalanisamy et al., 2017); (Abdelhamid et al., 2008).
Structural Characterization : Advanced techniques such as NMR, IR, X-ray diffraction, and mass spectrometry are used to determine the molecular structures of synthesized compounds. These studies reveal the conformational and electronic properties of the compounds, which are crucial for understanding their reactivity and interaction with other molecules (Maragatham et al., 2019).
Photophysical and Optical Properties
Compounds similar to this compound have been investigated for their photophysical and optical properties. These properties are significant for applications in optoelectronic devices, fluorescent sensors, and photochromic materials.
Fluorescent Sensors : Research has shown that certain naphthalene derivatives exhibit fluorescence upon binding with specific metal ions. This property is utilized in the design of fluorescent sensors for metal ion detection, which is important in environmental monitoring and bioimaging (Yang et al., 2006).
Photochromic Materials : Studies on naphthopyran derivatives reveal their potential as photochromic materials. These compounds change color upon exposure to light, a property that can be harnessed in smart windows, sunglasses, and information storage devices. The rate of color change and fluorescence quantum yield are key factors in these applications (Zhao et al., 2018).
Antimicrobial and Anticancer Activity
Some derivatives have been tested for their biological activity, showing promise as antimicrobial and anticancer agents. The structure-activity relationship studies help in identifying the pharmacophoric features required for bioactivity, guiding the development of new therapeutic agents.
Antimicrobial Activity : Derivatives have demonstrated the capability to inhibit the growth of both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Abdelhamid et al., 2008).
Anticancer Activity : Research on the anticancer activity of related compounds against various cancer cell lines can provide valuable insights into their potential as therapeutic agents. The identification of compounds with selective cytotoxicity towards cancer cells is a key goal in cancer research (Tumosienė et al., 2020).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-16-11-9-15(10-12-16)22-20(25)24-21-23-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIWCUNANVUSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)
![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)
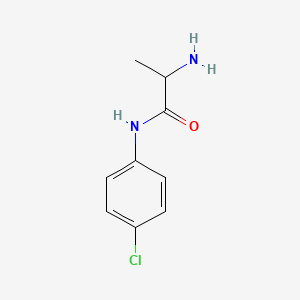
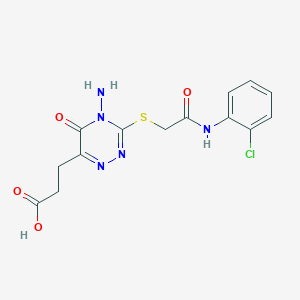
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

amine](/img/structure/B2544264.png)
